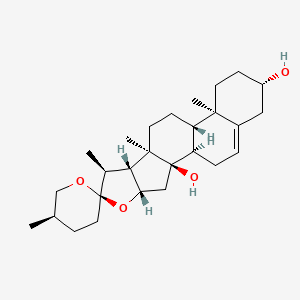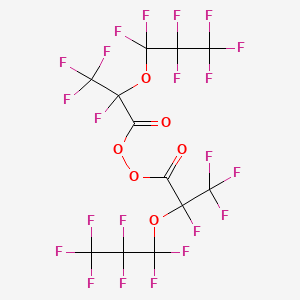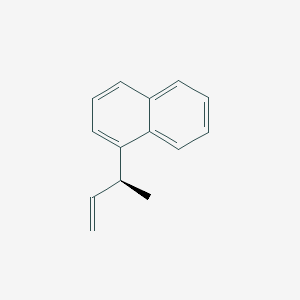![molecular formula C6H15N2S+ B14625859 Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- CAS No. 54496-81-0](/img/structure/B14625859.png)
Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- is a complex organic compound with a unique structure that includes both dimethylamino and methylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- typically involves the reaction of dimethylamine with methanol and ammonia under elevated temperatures and high pressure . The reaction can be represented as follows:
2CH3OH+NH3→(CH3)2NH+2H2O
Industrial Production Methods
Industrial production of this compound often employs catalytic reactions using methanol and ammonia. The process is carried out in specialized reactors designed to handle high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions
Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Aplicaciones Científicas De Investigación
Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also interact with enzymes and receptors, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylamine: Similar in structure but lacks the methylthio group.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Methenamine: A heterocyclic compound with a different structure but similar functional groups.
Uniqueness
Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl- is unique due to the presence of both dimethylamino and methylthio groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Número CAS |
54496-81-0 |
|---|---|
Fórmula molecular |
C6H15N2S+ |
Peso molecular |
147.26 g/mol |
Nombre IUPAC |
[dimethylamino(methylsulfanyl)methylidene]-dimethylazanium |
InChI |
InChI=1S/C6H15N2S/c1-7(2)6(9-5)8(3)4/h1-5H3/q+1 |
Clave InChI |
FOXPWEHGDKINFO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=[N+](C)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)
![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)








